molecular formula C9H11F3N2 B3321689 N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine CAS No. 1369841-57-5

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine

Cat. No.: B3321689
CAS No.: 1369841-57-5
M. Wt: 204.19
InChI Key: RAGNRRKBRNUMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine is a chemical compound with the molecular formula C9H11F3N2. It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with two methyl groups attached to the nitrogen atoms. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Dimethyl-5-(trifluoromethyl)benzene-1,3-diamine
  • N1,N1-Dimethyl-4-(trifluoromethyl)benzene-1,3-diamine

Uniqueness

N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine is unique due to the position of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s properties and applications compared to its isomers .

Properties

IUPAC Name

3-N,3-N-dimethyl-4-(trifluoromethyl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-14(2)8-5-6(13)3-4-7(8)9(10,11)12/h3-5H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGNRRKBRNUMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine
Reactant of Route 3
Reactant of Route 3
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine
Reactant of Route 4
Reactant of Route 4
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine
Reactant of Route 5
Reactant of Route 5
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine
Reactant of Route 6
Reactant of Route 6
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.